Superior Physicochemical Profile: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomers in Lipophilicity and ADME Properties
The 1,3,4-oxadiazole regioisomer, which constitutes the core of 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole, demonstrates an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole isomer in matched molecular pair analysis [1]. This difference is accompanied by significantly improved metabolic stability, reduced hERG inhibition, and enhanced aqueous solubility, all favoring the 1,3,4-oxadiazole scaffold for drug development [2].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole regioisomer (core scaffold) |
| Comparator Or Baseline | 1,2,4-oxadiazole regioisomer |
| Quantified Difference | Order of magnitude lower log D |
| Conditions | Systematic comparison of matched molecular pairs within the AstraZeneca compound collection [3] |
Why This Matters
Lower lipophilicity is directly correlated with reduced off-target toxicity, better oral bioavailability, and improved developability profiles, making the 1,3,4-oxadiazole scaffold a superior choice for hit-to-lead optimization.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
- [2] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
- [3] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
